4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-
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Overview
Description
4,4’-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1’-bis[(4-methylphenyl)sulfonyl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two pyrrolo[2,3-b]pyridine units linked by a biaryl bond and substituted with sulfonyl groups on the 4-methylphenyl rings. This structure imparts unique chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1’-bis[(4-methylphenyl)sulfonyl]- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.
Biaryl Coupling: The two pyrrolo[2,3-b]pyridine units are linked through a biaryl coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Sulfonylation: The final step involves the introduction of the sulfonyl groups onto the 4-methylphenyl rings. This is typically achieved through the reaction of the biaryl compound with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1’-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify sulfonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrrolo[2,3-b]pyridine units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce desulfonylated derivatives.
Scientific Research Applications
4,4’-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1’-bis[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential as a biological probe or as a precursor for bioactive molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,4’-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1’-bis[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, depending on the specific application. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, in medicinal applications, the compound may inhibit the activity of a specific enzyme, thereby reducing the progression of a disease.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A simpler analog without the biaryl linkage or sulfonyl groups.
4,4’-Bi-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the sulfonyl groups.
1,1’-Bis[(4-methylphenyl)sulfonyl]-benzene: Contains the sulfonyl groups but lacks the pyrrolo[2,3-b]pyridine units.
Uniqueness
4,4’-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1’-bis[(4-methylphenyl)sulfonyl]- is unique due to its combination of the biaryl linkage and the presence of sulfonyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C28H22N4O4S2 |
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Molecular Weight |
542.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C28H22N4O4S2/c1-19-3-7-21(8-4-19)37(33,34)31-17-13-25-23(11-15-29-27(25)31)24-12-16-30-28-26(24)14-18-32(28)38(35,36)22-9-5-20(2)6-10-22/h3-18H,1-2H3 |
InChI Key |
ZUTLVMOWWJOLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=C5C=CN(C5=NC=C4)S(=O)(=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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